An In-depth Technical Guide to the Chemical Structure of Montelukast Sulfoxide
An In-depth Technical Guide to the Chemical Structure of Montelukast Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Montelukast (B128269) sulfoxide (B87167), a significant impurity and metabolite of the asthma medication, Montelukast. The document details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
Montelukast sulfoxide is the oxidized derivative of Montelukast, where the sulfide (B99878) bridge has been converted to a sulfoxide group. This transformation introduces a new stereocenter at the sulfur atom, leading to the potential for diastereomers. It is recognized as a primary impurity in the manufacturing and storage of Montelukast and is also a known human metabolite.[1][][3][4]
The IUPAC name for the primary (E)-isomer is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid.[1][] Montelukast sulfoxide can also exist as the (Z)-isomer, a product resulting from the isomerization of the double bond in conjunction with oxidation.[5][6]
Stereochemistry
The structure of Montelukast contains a chiral center at the carbon atom of the propyl chain. The oxidation of the sulfur atom in Montelukast to form Montelukast sulfoxide introduces a second chiral center at the sulfur atom. This results in the formation of two diastereomers, often referred to as Montelukast R-Sulfoxide and Montelukast S-Sulfoxide.[7][8][9] The final product is often a mixture of these diastereomers.[3]
Chemical Structure Data
The key identifiers and properties of Montelukast sulfoxide are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₃₅H₃₆ClNO₄S | [1][][10] |
| Molecular Weight | 602.2 g/mol | [1][10] |
| CAS Number | 1152185-58-4 (for E-isomer) | [1][3] |
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | [1][] |
| SMILES | CC(C)(C1=CC=CC=C1CC--INVALID-LINK--/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | [1][10] |
| InChI | InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | [1][3][10] |
| InChIKey | QFTNWCBEAVHLQA-XNHCCDLUSA-N | [1][][10] |
| Pharmacopoeial Synonyms | Montelukast EP Impurity C; Montelukast USP Related Compound A | [3][11][12] |
Formation of Montelukast Sulfoxide
Montelukast sulfoxide is formed through the oxidation of the thioether group in the Montelukast molecule. This process can occur during synthesis, formulation, or storage, particularly when exposed to oxidative conditions, light, or certain excipients.[4][6][8] It is also a metabolite produced in the body following the administration of Montelukast.[][3]
Caption: Logical workflow for the formation of Montelukast Sulfoxide from Montelukast via oxidation.
Experimental Protocols
Synthesis of Montelukast Sulfoxide
Montelukast sulfoxide can be synthesized in a laboratory setting for use as an analytical standard or for further toxicological studies. The most direct method is the controlled oxidation of Montelukast.
Objective: To synthesize Montelukast sulfoxide by oxidizing Montelukast sodium.
Materials:
-
Montelukast sodium (1)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Water (H₂O)
Procedure:
-
Dissolve Montelukast (10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a reaction flask.[13]
-
Separately, prepare a solution of m-chloroperbenzoic acid (3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.[13]
-
Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C).[13]
-
Stir the reaction mixture and monitor the progress by an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by washing the organic layer with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.
-
The crude Montelukast sulfoxide can be purified by crystallization or column chromatography using a solvent system such as ethyl acetate and hexane.
Caption: Experimental workflow for the synthesis of Montelukast Sulfoxide.
Analytical Method for Impurity Profiling
The quantification of Montelukast sulfoxide as an impurity in drug substances and products is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.
Objective: To identify and quantify Montelukast sulfoxide impurity in a Montelukast sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 or Phenyl stationary phase column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer, adjusted to a suitable pH)
-
Montelukast reference standard
-
Montelukast sulfoxide reference standard
Chromatographic Conditions (Illustrative):
-
Column: Phenyl column (as used in some studies for separating isomers).[14]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both Montelukast and the sulfoxide show significant absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of Montelukast and Montelukast sulfoxide reference standards in a suitable diluent (e.g., mobile phase). Prepare working standards at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Montelukast drug substance or powdered tablets in the diluent to achieve a target concentration.
-
Analysis: Inject the standard solutions to establish system suitability, including resolution between Montelukast and Montelukast sulfoxide, and to generate a calibration curve.
-
Inject the sample solution.
-
Quantification: Identify the Montelukast sulfoxide peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve or by relative peak area comparison.
Toxicological Significance
Montelukast sulfoxide is generally considered a non-mutagenic and ordinary impurity.[4][15] However, as it is a major degradation product and metabolite, its levels are closely monitored in pharmaceutical products to ensure safety and efficacy.[4][8][15] Studies have shown that in some commercial drug products, the concentration of the sulfoxide impurity can exceed the qualification threshold, necessitating toxicological assessment.[15]
References
- 1. Montelukast sulfoxide | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Montelukast Sulfoxide (Mixture of Diastereomers) [lgcstandards.com]
- 4. rroij.com [rroij.com]
- 5. (Z)-Montelukast Sulfoxide | C35H36ClNO4S | CID 58140271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 7. alentris.org [alentris.org]
- 8. farmacja.umed.pl [farmacja.umed.pl]
- 9. Montelukast R-Sulfoxide | CAS No- 184763-47-1 | Simson Pharma Limited [simsonpharma.com]
- 10. GSRS [precision.fda.gov]
- 11. Montelukast Sulfoxide | CAS# 909849-96-3 | C₃₅H₃₆ClNO₄S [symteraanalytics.com]
- 12. veeprho.com [veeprho.com]
- 13. asianpubs.org [asianpubs.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
